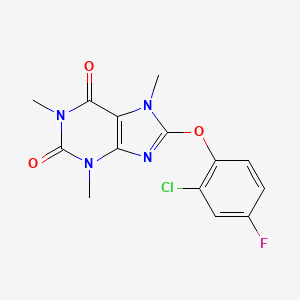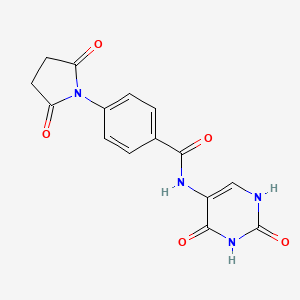
8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of purine derivatives often involves the modification of the purine core structure with various substituents to achieve desired biological activities. For instance, the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been reported, showcasing the versatility of purine modifications (Zagórska et al., 2016). These modifications are designed to enhance the compound's affinity for certain biological targets.
Molecular Structure Analysis
Quantitative investigations into the molecular structure of purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveal anisotropic distributions of interaction energies, indicating potential applications in new material design (Shukla et al., 2020). Understanding these molecular interactions is key to predicting and enhancing the efficacy of these compounds.
Chemical Reactions and Properties
The reactivity of purine derivatives can be influenced by various functional groups attached to the purine core. For example, the introduction of fluoro and chloro substituents can significantly affect a compound's biological activity and interaction with enzymes or receptors. Such modifications can lead to potent inhibitory activities against specific enzymes or enhanced receptor affinity, as demonstrated in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors (Mo et al., 2015).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application. These properties are directly influenced by the molecular structure and substituents on the purine core. The study of these properties aids in the optimization of the compounds for better biological activity and drug-likeness.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for the functionalization of purine derivatives. These properties are exploited in the synthesis and development of new compounds with targeted biological activities. For instance, the introduction of specific substituents can lead to selective inhibition of mycobacterial growth, highlighting the importance of chemical modifications in achieving desired biological outcomes (Braendvang & Gundersen, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O3/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)23-9-5-4-7(16)6-8(9)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKZKAIXFFTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)F)Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5596770.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5596771.png)

![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)
![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)
![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)

![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)
